molecular formula C16H16ClNO2 B2721326 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide CAS No. 565165-64-2

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide

Cat. No.: B2721326
CAS No.: 565165-64-2
M. Wt: 289.76
InChI Key: MRMDXRDIBKSRAA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxy group, and a phenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-methoxy-5-methylphenylamine+2-chloroacetyl chlorideThis compound\text{2-methoxy-5-methylphenylamine} + \text{2-chloroacetyl chloride} \rightarrow \text{this compound} 2-methoxy-5-methylphenylamine+2-chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in maintaining the anhydrous environment required for the reaction.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.

    Material Science: It can be used in the development of novel polymers and materials with specific properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
  • 2-chloro-N-(2-methoxy-4-methylphenyl)acetamide
  • 2-chloro-N-(2-methoxy-5-isopropylphenyl)acetamide

Uniqueness

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy and phenyl groups enhances its potential as a versatile intermediate in organic synthesis and its specificity in biological interactions.

Properties

IUPAC Name

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-8-9-14(20-2)13(10-11)18-16(19)15(17)12-6-4-3-5-7-12/h3-10,15H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMDXRDIBKSRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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